N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a methoxypropyl chain, and an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 3-chlorophenyl intermediate, which is then reacted with a methoxypropyl group under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole sulfonamides and chlorophenyl derivatives. Examples are:
- N-(3-chlorophenyl)-2-methoxypropyl-1H-imidazole-4-sulfonamide
- N-(2-(3-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
What sets N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved stability under certain conditions.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)9-17-22(19,20)13-8-18(2)10-16-13/h4-8,10,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCRYNYODJXFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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